molecular formula C16H14N6 B5436959 5-benzyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole

5-benzyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole

Cat. No. B5436959
M. Wt: 290.32 g/mol
InChI Key: KLNMWPRQJOJCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound possesses unique chemical properties that make it useful in scientific research, particularly in the areas of medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 5-benzyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various cellular processes. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antibacterial activity by disrupting the cell membrane of bacteria and inhibiting bacterial DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. It also exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing pain perception. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-benzyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole is its broad spectrum of biological activities, which makes it useful for studying various cellular processes and disease models. However, its low solubility in water and limited availability can pose challenges in its use for in vivo experiments. Furthermore, its potential toxicity and side effects need to be carefully evaluated before its use in clinical trials.

Future Directions

There are several future directions for the research and development of 5-benzyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, this compound can be further investigated for its potential as a lead compound for the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 5-benzyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole involves the reaction of 5-benzyl-3-nitro-1H-indazole with hydrazine hydrate in the presence of a reducing agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain a high-purity compound.

Scientific Research Applications

5-benzyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit antitumor, antimicrobial, and antioxidant activities. It has also been investigated for its potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, bacterial infections, and neurodegenerative disorders.

properties

IUPAC Name

(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6/c17-19-16-18-15-14(20-21-16)12-8-4-5-9-13(12)22(15)10-11-6-2-1-3-7-11/h1-9H,10,17H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNMWPRQJOJCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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